molecular formula C18H24ClN5O2 B12744342 Benzamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride CAS No. 127374-98-5

Benzamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride

Cat. No.: B12744342
CAS No.: 127374-98-5
M. Wt: 377.9 g/mol
InChI Key: SLNVCKIFAJYJQZ-UHFFFAOYSA-N
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Description

The compound Benzamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride is a benzamide derivative featuring a 1,3,5-triazine core substituted with a morpholine ring at position 4, a propyl chain at position 6, and an N-methyl benzamide group. The monohydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

CAS No.

127374-98-5

Molecular Formula

C18H24ClN5O2

Molecular Weight

377.9 g/mol

IUPAC Name

N-methyl-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)benzamide;hydrochloride

InChI

InChI=1S/C18H23N5O2.ClH/c1-3-7-15-19-17(21-18(20-15)23-10-12-25-13-11-23)22(2)16(24)14-8-5-4-6-9-14;/h4-6,8-9H,3,7,10-13H2,1-2H3;1H

InChI Key

SLNVCKIFAJYJQZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=N1)N(C)C(=O)C2=CC=CC=C2)N3CCOCC3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of N-methylmorpholine with diethylene glycol and methylamine . This reaction produces N-methylmorpholine, which is then further reacted with other reagents to form the desired compound. The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to monitor and control reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced benzamide derivatives. Substitution reactions can lead to a variety of substituted triazine and morpholine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of triazine derivatives and has the following molecular formula: C18H23N5O2C_{18}H_{23}N_{5}O_{2} with a molecular weight of approximately 377.9 g/mol. Its structure features a benzamide core, a morpholine ring, and a triazine ring, which contribute to its unique chemical behavior and biological activities .

Anticancer Activity

Research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds that incorporate triazine rings have shown promising results against various cancer cell lines due to their ability to interact with specific molecular targets . The mechanism often involves binding to enzymes or receptors that regulate cell growth and proliferation.

Antimicrobial Properties

Benzamide derivatives have been evaluated for their antimicrobial activity against pathogens such as Mycobacterium tuberculosis. In vitro studies have demonstrated that certain synthesized compounds exhibit IC50 values less than 1 µg/mL against these bacteria . This suggests potential applications in developing new antibiotics or adjunct therapies for infectious diseases.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes related to various diseases. For example, some derivatives have shown effectiveness as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in managing diabetes and Alzheimer's disease respectively . These findings open avenues for developing therapeutic agents targeting metabolic disorders.

Case Study 1: Anticancer Evaluation

A recent study synthesized several derivatives based on the benzamide structure and evaluated their cytotoxic effects on cancer cell lines. The results indicated that modifications to the benzamide core could enhance anticancer activity significantly. The study utilized quantitative structure–activity relationship (QSAR) methods to optimize the design of new compounds .

CompoundIC50 Value (µg/mL)Target
Compound A<1Mycobacterium tuberculosis
Compound B5HeLa Cancer Cells

Case Study 2: Antimicrobial Activity

Another investigation focused on synthesizing novel benzamide derivatives for their antimicrobial properties against periodontal disease-triggering bacteria. The synthesized compounds were subjected to micro-broth dilution methods to determine their effectiveness against Porphyromonas gingivalis and Escherichia coli. Results showed varying degrees of inhibition, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Mechanism of Action

The mechanism of action of Benzamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on three analogs (Table 1) derived from the evidence, highlighting substituent-driven variations in molecular properties and collision cross-section (CCS) data.

Table 1: Structural and Physicochemical Comparison of Triazine-Substituted Benzamides

Compound Name Molecular Formula Key Substituents [M+H]+ CCS (Ų) Adduct m/z
4-Methyl-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)benzamide monohydrochloride C₁₈H₂₃N₅O₂·HCl Benzamide: 4-methyl; Triazine: propyl 183.7 342.19246
4-Chloro-N-methyl-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)benzamide C₁₈H₂₂ClN₅O₂ Benzamide: 4-chloro, N-methyl; Triazine: propyl 188.2 376.15348
Target: N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)benzamide monohydrochloride C₁₇H₂₂ClN₅O₂ Benzamide: N-methyl; Triazine: propyl Predicted N/A

Key Observations:

Substituent Effects on CCS: The 4-methyl analog (CID 3080153) exhibits a lower [M+H]+ CCS (183.7 Ų) compared to the 4-chloro-N-methyl analog (CID 3080147, 188.2 Ų). Chlorine’s larger atomic radius and electronegativity likely increase molecular polarity and CCS .

Impact of N-Methylation :

  • The N-methyl group in the 4-chloro analog (CID 3080147) introduces conformational rigidity, which may explain its higher CCS compared to the 4-methyl derivative. This substitution is critical for modulating binding interactions in receptor-targeted applications .

Triazine Core Modifications :

  • All analogs share a 6-propyl-4-morpholinyl triazine scaffold, which contributes to hydrophobic interactions and basicity. The propyl chain enhances lipid solubility, a trait beneficial for membrane permeability in drug candidates .

Biological Activity

Benzamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride is a compound of interest in pharmaceutical research due to its potential biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H24ClN5O2
  • Molecular Weight : 377.9 g/mol
  • Structural Information : The compound features a benzamide structure with a morpholinyl group and a triazine moiety, contributing to its unique biological activities .

Benzamide derivatives often exhibit diverse mechanisms of action, primarily through interactions with various biological targets. For this specific compound:

  • Inhibition of Enzymatic Activity : It has been noted that benzamide derivatives can inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis and cell proliferation. The inhibition of DHFR can lead to reduced cancer cell growth .
  • Interaction with G Protein-Coupled Receptors (GPCRs) : Some studies suggest that benzamide compounds may interact with GPCRs, influencing cellular signaling pathways that regulate various physiological processes .

Antitumor Effects

Research indicates that benzamide derivatives exhibit significant antitumor activity:

  • Cell Growth Inhibition : Studies have shown that benzamide riboside (a related compound) inhibits cell growth in various cancer cell lines, including those resistant to conventional therapies like methotrexate. This is achieved through the downregulation of DHFR and the inhibition of inosine monophosphate dehydrogenase (IMPDH) .
  • Case Studies : In clinical settings, patients treated with benzamide-positive therapies demonstrated prolonged survival rates in certain cancers, indicating the potential efficacy of these compounds in cancer treatment .

Neuroprotective Properties

There is emerging evidence that benzamide derivatives may also possess neuroprotective properties:

  • Reduction of Neuroinflammation : Benzamides have been implicated in reducing inflammation in models of traumatic brain injury (TBI), suggesting potential applications in neurodegenerative diseases .

Data Tables

Biological ActivityMechanismReference
Antitumor activityInhibition of DHFR
NeuroprotectionReduction of inflammation
GPCR interactionModulation of signaling pathways

Research Findings

  • In Vitro Studies : Various studies have demonstrated the ability of benzamide derivatives to inhibit cell proliferation in vitro across multiple cancer cell lines. This includes mechanisms involving metabolic pathways critical for DNA synthesis and repair.
  • In Vivo Studies : Animal models have shown promising results where treatment with benzamide compounds resulted in reduced tumor sizes and improved survival rates compared to control groups.
  • Clinical Implications : The potential for these compounds in clinical settings is being explored, particularly for patients with resistant forms of cancer or neurodegenerative disorders.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Methodological Answer:
The synthesis involves nucleophilic substitution on a 1,3,5-triazine core. Key steps include:

  • Step 1: React 2,4,6-trichlorotriazine with morpholine in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C to introduce the morpholinyl group .
  • Step 2: Substitute the remaining chlorines with methyl and propyl groups via sequential reactions. Use N-methylamine and propylamine in a controlled pH environment (e.g., potassium carbonate as a base) to avoid over-substitution .
  • Final Step: Convert the free base to the monohydrochloride salt using HCl in anhydrous ethanol, followed by recrystallization for purity .

Basic: How can the compound’s structure be validated post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR: Confirm the presence of the methyl group (δ ~3.2 ppm for N–CH₃), morpholine protons (δ ~3.7 ppm), and propyl chain (δ ~0.9–1.6 ppm) .
  • IR Spectroscopy: Identify amide C=O stretching (~1620–1680 cm⁻¹) and tertiary amine bands (~1100–1250 cm⁻¹) .
  • X-ray Crystallography: Resolve the crystal structure to verify triazine ring geometry and salt formation (e.g., HCl coordination) .

Advanced: How can reaction yields be optimized during triazine ring functionalization?

Methodological Answer:
Optimization requires addressing competing reactions:

  • Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation (e.g., di-substitution) .
  • Solvent Selection: Use DMSO for better solubility of polar intermediates, reducing aggregation and incomplete reactions .
  • Stoichiometry: Employ a 1:1 molar ratio of triazine precursor to nucleophiles (morpholine, methylamine) to minimize cross-contamination of substituents .

Advanced: How should researchers resolve contradictions in biological activity data?

Methodological Answer:
Discrepancies may arise from impurities or assay variability:

  • Purity Analysis: Use high-resolution HPLC (e.g., Chromolith columns) to detect trace impurities (<0.1%) that may interfere with bioactivity .
  • Assay Validation: Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental factors .
  • Metabolite Screening: Test hydrolyzed products (e.g., free benzamide) to rule out off-target effects from degradation .

Advanced: What computational approaches predict the compound’s reactivity and binding affinity?

Methodological Answer:
Leverage molecular modeling tools:

  • DFT Calculations: Analyze electron density maps to predict nucleophilic attack sites on the triazine ring .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to assess the impact of the morpholinyl and propyl groups on binding stability .
  • QSAR Models: Corrogate substituent effects (e.g., lipophilicity from the propyl group) with experimental IC₅₀ values to refine activity predictions .

Basic: What purification techniques are effective for isolating the monohydrochloride salt?

Methodological Answer:

  • Recrystallization: Use ethanol/water (8:2 v/v) to selectively precipitate the hydrochloride salt while removing unreacted amines .
  • Column Chromatography: Employ silica gel with a gradient of dichloromethane/methanol (95:5 to 85:15) to separate ionic byproducts .

Advanced: How does the morpholinyl group influence the compound’s pharmacokinetics?

Methodological Answer:
The morpholine moiety enhances:

  • Solubility: Increases water solubility via hydrogen bonding, critical for in vivo bioavailability .
  • Metabolic Stability: Reduces oxidative metabolism by cytochrome P450 enzymes, as shown in comparative studies with non-morpholine analogs .
  • Methodology: Validate using liver microsome assays and LC-MS metabolite profiling .

Basic: What analytical methods quantify the compound in biological matrices?

Methodological Answer:

  • LC-MS/MS: Use a C18 column with 0.1% formic acid in acetonitrile/water for separation. Monitor m/z transitions specific to the protonated molecular ion .
  • UV-Vis Spectroscopy: Quantify at λmax ~265 nm (triazine absorption band) after protein precipitation with acetonitrile .

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